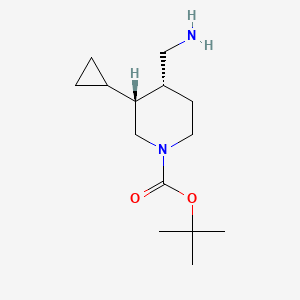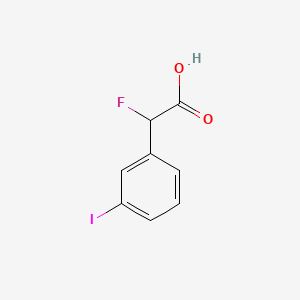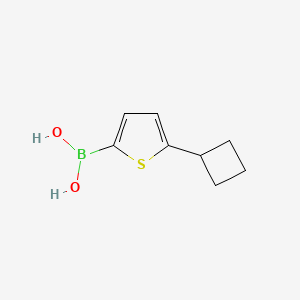
(5-Cyclobutylthiophen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclobutyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is used in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions generally involve heating the reactants in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the formation of the boronic acid derivative.
Industrial Production Methods: Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (5-Cyclobutylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium hydroxide, or potassium carbonate.
Solvents: THF, DMF, toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
(5-Cyclobutylthiophen-2-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (5-Cyclobutylthiophen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronate ester undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with diols and other Lewis bases, facilitating various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene and cyclobutyl substituents.
Thiophen-2-ylboronic Acid: Similar structure but without the cyclobutyl group, leading to different reactivity and applications.
Cyclobutylboronic Acid: Lacks the thiophene ring, resulting in different chemical properties and uses.
Uniqueness: (5-Cyclobutylthiophen-2-yl)boronic acid is unique due to the combination of the cyclobutyl group and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C8H11BO2S |
|---|---|
Poids moléculaire |
182.05 g/mol |
Nom IUPAC |
(5-cyclobutylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
Clé InChI |
JHVDABYFZFYAAV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(S1)C2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
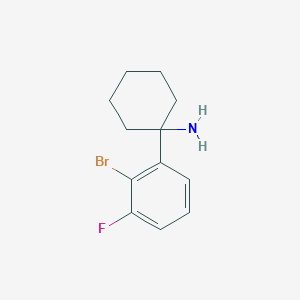
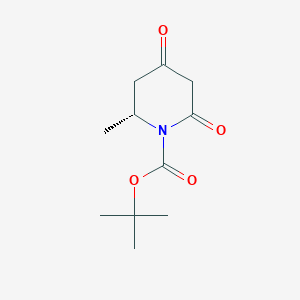
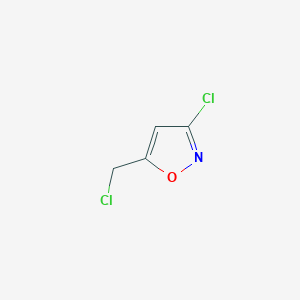
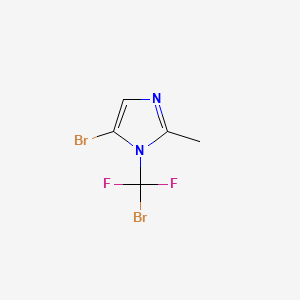
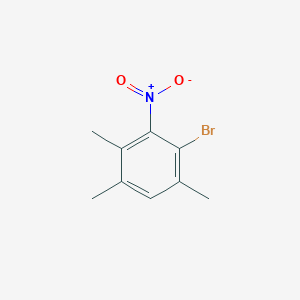
![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)
![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
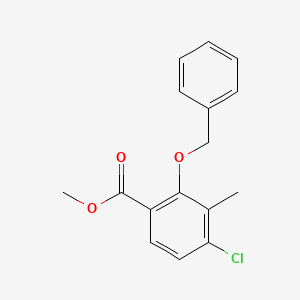
![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
